molecular formula C3H6ClN3O B12985772 (R)-2-Amino-2-cyanoacetamide hydrochloride

(R)-2-Amino-2-cyanoacetamide hydrochloride

Cat. No.: B12985772
M. Wt: 135.55 g/mol
InChI Key: YMBVEKISMARXEM-HSHFZTNMSA-N
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Description

®-2-Amino-2-cyanoacetamide hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structure, which includes an amino group, a cyano group, and an acetamide group. This compound is often used in the synthesis of other complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-cyanoacetamide hydrochloride typically involves the reaction of ®-2-amino-2-cyanoacetamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves dissolving ®-2-amino-2-cyanoacetamide in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C. The reaction mixture is then stirred for several hours, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-cyanoacetamide hydrochloride is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process involves the use of large reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-cyanoacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyanoacetamide derivatives, while reduction can produce amino alcohols or amines. Substitution reactions can lead to a wide range of substituted acetamide compounds .

Scientific Research Applications

®-2-Amino-2-cyanoacetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-cyanoacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-cyanoacetamide hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the hydrochloride group also affects its solubility and stability, making it suitable for certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C3H6ClN3O

Molecular Weight

135.55 g/mol

IUPAC Name

(2R)-2-amino-2-cyanoacetamide;hydrochloride

InChI

InChI=1S/C3H5N3O.ClH/c4-1-2(5)3(6)7;/h2H,5H2,(H2,6,7);1H/t2-;/m1./s1

InChI Key

YMBVEKISMARXEM-HSHFZTNMSA-N

Isomeric SMILES

C(#N)[C@H](C(=O)N)N.Cl

Canonical SMILES

C(#N)C(C(=O)N)N.Cl

Origin of Product

United States

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